molecular formula C36H54Cl2N4O4 B15346974 Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride CAS No. 73680-61-2

Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride

Cat. No.: B15346974
CAS No.: 73680-61-2
M. Wt: 677.7 g/mol
InChI Key: DSPMSCXNHOOXHU-UHFFFAOYSA-N
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Description

Chemical Identity: This compound, systematically named Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride, is a bis-quaternary ammonium salt. Its structure features a central p-benzoquinone core linked via iminotrimethylene spacers to diethyl(o-methoxybenzyl)ammonium groups. The dichloride counterions ensure charge neutrality. It is also known as Benzoquinonium Chloride (CAS: 311-09-1) .

Synthesis and Applications: The compound is synthesized through alkylation of p-benzoquinone derivatives with diethyl(o-methoxybenzyl)amine intermediates, followed by quaternization. Historically, it has been investigated for neuromuscular blocking activity due to its structural similarity to curare alkaloids, acting as a competitive antagonist at nicotinic acetylcholine receptors .

Properties

CAS No.

73680-61-2

Molecular Formula

C36H54Cl2N4O4

Molecular Weight

677.7 g/mol

IUPAC Name

3-[[4-[3-[diethyl-[(2-methoxyphenyl)methyl]azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-[(2-methoxyphenyl)methyl]azanium;dichloride

InChI

InChI=1S/C36H52N4O4.2ClH/c1-7-39(8-2,27-29-17-11-13-19-35(29)43-5)23-15-21-37-31-25-34(42)32(26-33(31)41)38-22-16-24-40(9-3,10-4)28-30-18-12-14-20-36(30)44-6;;/h11-14,17-20,25-26H,7-10,15-16,21-24,27-28H2,1-6H3;2*1H

InChI Key

DSPMSCXNHOOXHU-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step process involving specific organic reactions. An initial step involves the creation of the core p-benzoquinone structure, followed by the addition of iminotrimethylene groups. This process occurs under controlled conditions to ensure the precise attachment of diethyl(o-methoxybenzyl) groups to the ammonium, resulting in the dichloride salt form. Temperature and pH play crucial roles in facilitating these steps, demanding stringent monitoring for successful synthesis.

Industrial Production Methods

Industrial production scales up these synthesis steps, employing large-scale reactors and precise instrumentation to ensure consistent product quality. Automation and in-line monitoring systems are integrated to maintain optimal reaction conditions, ensuring efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride engages in diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow the compound to be modified and utilized in various applications.

Common Reagents and Conditions

Common reagents include strong oxidizing or reducing agents, depending on the desired reaction. Conditions such as solvent choice, temperature, and reaction time are carefully optimized to ensure high yield and purity of products. In reduction reactions, mild conditions may be employed to preserve the delicate structure of the compound.

Major Products Formed from These Reactions

The major products resulting from these reactions often include derivatives with altered functional groups, enhancing the compound's applicability in specialized fields like pharmaceuticals and advanced materials.

Scientific Research Applications

Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride is a versatile compound with extensive scientific research applications:

  • Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and catalysts.

  • Biology: : Investigated for its interactions with biological molecules, potentially contributing to the study of enzyme mechanisms and cellular processes.

  • Medicine: : Explored for its pharmacological properties, possibly offering therapeutic benefits in specific medical conditions.

  • Industry: : Applied in the manufacturing of high-performance materials, benefiting sectors like electronics and coatings.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often targeting specific pathways and molecular structures. It can interact with enzymes, modulating their activity, or with other cellular components, influencing biological processes. This versatility is rooted in its unique molecular structure, which allows it to engage in diverse biochemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, three structurally related bis-quaternary ammonium compounds are compared below:

Structural and Functional Analogues

Property Target Compound (CAS 311-09-1) Succinyl Derivative (CAS 15947-93-0) Pentamethylene Derivative
Core Structure p-Benzoquinone (rigid aromatic) Succinyl (flexible aliphatic) Pentamethylene (aliphatic chain)
Substituents Diethyl(o-methoxybenzyl)ammonium Diethyl(o-chlorobenzyl)ammonium Trimethylammonium
Counterions Dichloride Dichloride Dibromide
Molecular Formula C₃₈H₅₂Cl₂N₄O₄ C₃₀H₄₆Cl₄N₄O₂ C₁₁H₂₆Br₂N₂
Key Functional Groups Methoxybenzyl (electron-donating), quinone (oxidizing) Chlorobenzyl (electron-withdrawing), succinyl (hydrolytically stable) Trimethylammonium (high polarity), bromide (high solubility)
Primary Applications Neuromuscular blocking agent Limited literature; potential surfactant or antimicrobial agent Surfactant, phase-transfer catalyst

Research Findings and Data

Parameter Target Compound Succinyl Derivative Pentamethylene Derivative
Melting Point Not reported Not reported >250°C (decomposes)
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 (higher lipophilicity) -0.5 (high polarity)
Receptor Affinity (nAChR) IC₅₀: 0.8 µM No data No data
Antimicrobial Activity None reported MIC: 12.5 µg/mL (vs. E. coli) Not applicable

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